FAM alkyne, 5-isomer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

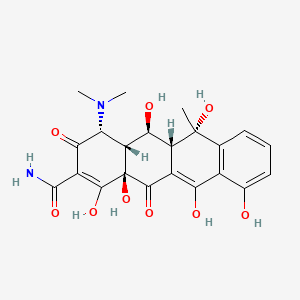

5-荧光素炔烃(5-FAM-炔烃)是一种荧光染料,广泛应用于各种科学研究领域。它是一种荧光素的衍生物,荧光素是一种众所周知的荧光团,并且含有炔烃基团,使其能够参与点击化学反应。 该化合物通过铜催化的叠氮-炔烃环加成反应(CuAAC)与叠氮基团具有高度反应性,使其成为标记和检测生物系统中生物分子的宝贵工具 .

作用机制

Mode of Action

FAM Alkyne, 5-Isomer interacts with its targets through a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, often completing in less than an hour . The result is the formation of a stable, covalent triazole ring between the this compound and the azide-containing target molecule.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the click chemistry pathway. The formation of the triazole ring is a key step in this pathway, allowing for the subsequent visualization of the target molecule by fluorescence spectroscopy .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical properties. The compound has a molecular weight of 413.38 g/mol and is soluble in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole ring with azide-containing molecules. This allows for the subsequent visualization of these molecules by fluorescence spectroscopy . The fluorescence properties of this compound (with an excitation maximum at 492 nm and an emission maximum at 517 nm ) make it a valuable tool for studying biological systems.

Action Environment

The action of this compound is influenced by environmental factors. The compound is stable and can be stored at -20°C in the dark for up to 24 months . It is shipped at ambient temperature and can be transported at room temperature for up to 3 weeks . Prolonged exposure to light should be avoided . The compound’s solubility in aqueous buffers (particularly at a pH above 8) allows for facile bioconjugate formation in physiological conditions, mimicking the natural environment of biomolecules within cells.

生化分析

Biochemical Properties

“FAM Alkyne, 5-Isomer” plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is used to label alkaline phosphatase (ALP) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are significant. It influences cell function by providing a strong fluorescence signal that can be used to observe the dynamic changes of biomolecules within cells .

Molecular Mechanism

This process involves a reaction between the Alkyne group in the “this compound” and molecules containing Azide groups .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, “this compound” remains stable and does not degrade . Its long-term effects on cellular function have been observed in in vitro or in vivo studies.

Subcellular Localization

The subcellular localization of “this compound” and its effects on activity or function are not mentioned in the available resources. It is known that it can easily diffuse into the solution, emitting a strong fluorescence signal .

准备方法

合成路线和反应条件

5-FAM-炔烃通过一系列从荧光素开始的化学反应合成。炔烃基团通过一系列涉及官能团的保护和脱保护以及偶联反应的步骤引入荧光素分子中。 最终产物使用高效液相色谱 (HPLC) 等技术进行纯化,以确保高纯度 .

工业生产方法

在工业环境中,5-FAM-炔烃的生产涉及使用自动化反应器和纯化系统进行大规模化学合成。 该过程针对高产率和高纯度进行了优化,该化合物通常储存在低温下以保持其稳定性 .

化学反应分析

反应类型

5-FAM-炔烃主要进行点击化学反应,特别是铜催化的叠氮-炔烃环加成反应 (CuAAC)。 该反应非常高效且具有选择性,在炔烃基团和叠氮基团之间形成稳定的三唑键 .

常见试剂和条件

CuAAC 反应需要铜催化剂,通常为硫酸铜 (CuSO₄),以及还原剂,例如抗坏血酸钠。 该反应在水性条件下进行,通常添加配体来稳定铜催化剂 .

主要产物

涉及 5-FAM-炔烃的 CuAAC 反应的主要产物是荧光标记的生物分子,其中荧光素部分提供用于检测和分析的强荧光信号 .

科学研究应用

5-FAM-炔烃用于广泛的科学研究应用,包括:

作用机理

5-FAM-炔烃的作用机制涉及其参与点击化学反应。炔烃基团在铜催化剂存在下与叠氮基团反应,形成稳定的三唑键。该反应非常特异且高效,允许对生物分子进行精确标记。 荧光素部分提供强荧光信号,可以使用荧光光谱法进行检测 .

相似化合物的比较

类似化合物

6-荧光素炔烃: 类似于 5-FAM-炔烃,但炔烃基团连接在荧光素分子上的不同位置.

5-羧基荧光素炔烃: 荧光素的另一种具有炔烃基团的衍生物,用于类似的应用.

菁染料 5 炔烃: 具有炔烃基团的不同类别的荧光染料,用于标记和检测.

独特性

5-FAM-炔烃因其在点击化学反应中的高反应性和特异性而具有独特性。 其强荧光信号和稳定性使其成为科学研究中各种标记和检测应用的首选 .

属性

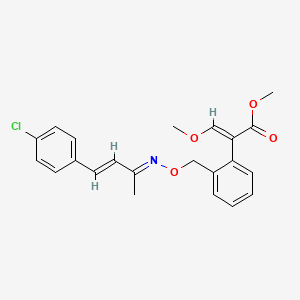

IUPAC Name |

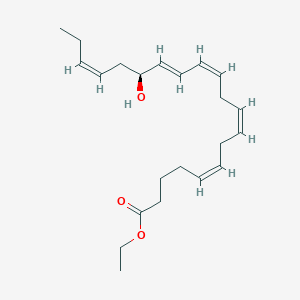

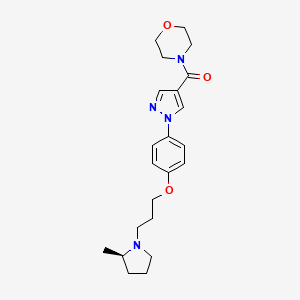

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 |

Source

|

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)